methyl 4-(N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)sulfamoyl)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “methyl 4-(N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)sulfamoyl)benzoate” is a complex organic molecule. It contains a 2,3-dihydrobenzo[b][1,4]dioxin moiety, which is a type of heterocyclic compound . This moiety is attached to a pyrazole ring, which is another type of heterocycle, via a sulfamoyl linkage .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups and ring systems. The 2,3-dihydrobenzo[b][1,4]dioxin ring system is a type of oxygen-containing heterocycle, while the pyrazole ring is a type of nitrogen-containing heterocycle . The sulfamoyl group is a type of sulfur-containing functional group .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, its solubility would depend on the presence and location of polar functional groups, its stability would depend on the stability of the different ring systems and functional groups, and its reactivity would depend on the presence and location of reactive functional groups .Scientific Research Applications
Supramolecular Structures and Molecular Interactions
Research has shown the formation of complex hydrogen-bonded supramolecular structures in related compounds, including sheets and chains of edge-fused rings facilitated by hydrogen bonds. For example, studies on methyl 4-(5-amino-3-phenyl-1H-pyrazol-1-yl)-3-nitrobenzoate revealed molecules linked into sheets by N-H...N, N-H...O, and C-H...O hydrogen bonds. These structures are essential for understanding molecular interactions and designing materials with specific properties (Portilla et al., 2007).
Synthesis of D-Forosamine
The synthesis of d-forosamine, a component of several antibiotics, involved the use of related chemical structures. A study described the conversion of methyl 4-O-benzoyl-6-bromo-6-deoxy-α-d-glucopyranoside through several steps, including palladium-catalyzed allylic amination, to eventually yield methyl α-d-forosaminide. This process highlights the application of similar compounds in synthesizing complex sugars with potential pharmaceutical applications (Baer & Hanna, 1981).
Liquid-Crystalline Phase in Supramolecular Dendrimers
Research into the design and synthesis of supramolecular dendrimers based on the AB3 building block methyl 3,4,5-trishydroxybenzoate has revealed the formation of a novel thermotropic cubic liquid-crystalline phase. These findings are pivotal for the development of materials with specific optical and electronic properties, potentially impacting materials science and nanotechnology (Balagurusamy et al., 1997).
Antioxidant Activity of Pyranopyrazoles
A study utilizing 1-butyl-3-methylimidazolium hydroxide ([bmim][OH−]) as a catalyst for the synthesis of pyranopyrazoles demonstrated significant antioxidant activities of these compounds. This research underscores the potential of related chemical structures in developing new antioxidants, which could have implications for healthcare and pharmaceuticals (Aliabadi & Mahmoodi, 2016).
Synthesis of Herbicide Intermediates
The synthesis of methyl 2,6-bis(4,6-dimethoxypyrimidin-2-yloxy)benzoate, an intermediate for the herbicide bispyribac-sodium, demonstrates the application of related chemical structures in agrochemical synthesis. This research provides insight into the development of more efficient and environmentally friendly synthesis methods for agrochemicals (Yuan-xiang, 2008).
Mechanism of Action
Future Directions
The future directions for research on this compound would depend on its potential applications. If it’s a drug or a drug candidate, future research could involve further studies on its mechanism of action, its efficacy and safety in preclinical and clinical trials, and its potential for development into a marketed drug .
Properties
IUPAC Name |
methyl 4-[[1-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)pyrazol-4-yl]sulfamoyl]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O6S/c1-27-20(24)14-6-8-17(9-7-14)30(25,26)22-15-10-21-23(11-15)12-16-13-28-18-4-2-3-5-19(18)29-16/h2-11,16,22H,12-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJKBGTWKICGLCU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)S(=O)(=O)NC2=CN(N=C2)CC3COC4=CC=CC=C4O3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.